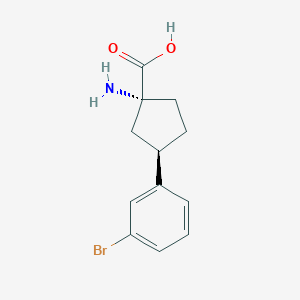
(S)-4-(Diethylamino)-2-((methoxycarbonyl)amino)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-(Diethylamino)-2-((methoxycarbonyl)amino)butanoic acid is a chiral amino acid derivative. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. Its unique structure, which includes a diethylamino group and a methoxycarbonyl group, makes it a versatile intermediate in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing (S)-4-(Diethylamino)-2-((methoxycarbonyl)amino)butanoic acid is through the Strecker synthesis. This method involves the reaction of an aldehyde with ammonia and hydrogen cyanide to form an α-aminonitrile, which is then hydrolyzed to produce the amino acid . The reaction conditions typically involve acidic or basic hydrolysis, depending on the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts, such as β-cyclodextrin, can also enhance the efficiency of the Strecker synthesis .
Análisis De Reacciones Químicas
Types of Reactions
(S)-4-(Diethylamino)-2-((methoxycarbonyl)amino)butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group.
Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or alkyl halides.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as hydroxylated or alkylated compounds.
Aplicaciones Científicas De Investigación
(S)-4-(Diethylamino)-2-((methoxycarbonyl)amino)butanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme-substrate interactions due to its chiral nature.
Industry: It is used in the production of polymers and other materials with specific properties
Mecanismo De Acción
The mechanism by which (S)-4-(Diethylamino)-2-((methoxycarbonyl)amino)butanoic acid exerts its effects involves its interaction with specific molecular targets. The diethylamino group can interact with various receptors or enzymes, modulating their activity. The methoxycarbonyl group can undergo hydrolysis, releasing active intermediates that participate in further biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
®-4-(Diethylamino)-2-((methoxycarbonyl)amino)butanoic acid: The enantiomer of the compound , with similar but distinct biological activities.
N-(Fluorenyl-9-methoxycarbonyl) amino acids: These compounds share the methoxycarbonyl group and have applications in peptide synthesis.
Uniqueness
(S)-4-(Diethylamino)-2-((methoxycarbonyl)amino)butanoic acid is unique due to its specific chiral configuration and the presence of both diethylamino and methoxycarbonyl groups. This combination of functional groups provides a versatile platform for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C10H20N2O4 |
|---|---|
Peso molecular |
232.28 g/mol |
Nombre IUPAC |
(2S)-4-(diethylamino)-2-(methoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C10H20N2O4/c1-4-12(5-2)7-6-8(9(13)14)11-10(15)16-3/h8H,4-7H2,1-3H3,(H,11,15)(H,13,14)/t8-/m0/s1 |
Clave InChI |
JWYOBWDGRVVXGB-QMMMGPOBSA-N |
SMILES isomérico |
CCN(CC)CC[C@@H](C(=O)O)NC(=O)OC |
SMILES canónico |
CCN(CC)CCC(C(=O)O)NC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-[(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methylidene]aminobenzoate](/img/structure/B13048675.png)



![Hexahydro-1H-spiro[pentalene-2,2'-[1,3]dioxolane]-5-carbonitrile](/img/structure/B13048706.png)
![4-(6,7-Dihydro-5h-pyrrolo[1,2-c]imidazol-5-yl)-3-fluorobenzonitrile](/img/structure/B13048711.png)


![N-(5-(5-(4-Chlorobenzyl)-3-methyl-4-oxo-4,5-dihydroisoxazolo[4,5-D]pyridazin-7-YL)-2-fluorophenyl)acetamide](/img/structure/B13048719.png)


![(5AR,9AR)-1-(Pyridin-2-YL)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine](/img/structure/B13048735.png)


